Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines a thiazole ring, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the furan ring, and the coupling of these rings with the appropriate functional groups. Common reagents used in these reactions include thionyl chloride, isopropylamine, and methyl chloroformate. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate: This compound has a similar structure but with a methyl group instead of an isopropyl group.
Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-ethyl-1,3-thiazole-4-carboxylate: This compound has an ethyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which can be tailored for specific applications.
Properties
Molecular Formula |
C15H20N2O5S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl 2-[(2,2-dimethyl-5-oxooxolane-3-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H20N2O5S/c1-7(2)11-10(13(20)21-5)16-14(23-11)17-12(19)8-6-9(18)22-15(8,3)4/h7-8H,6H2,1-5H3,(H,16,17,19) |
InChI Key |
SCWQLQWZSBEVCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2CC(=O)OC2(C)C)C(=O)OC |
Origin of Product |
United States |
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